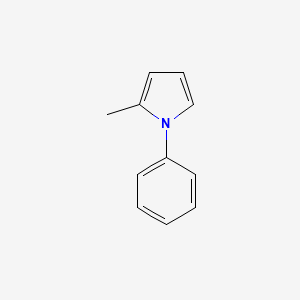
3-Chlorosulfonyl-benzoic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorosulfonyl-benzoic acid benzyl ester: is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid and is characterized by the presence of a chlorosulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorosulfonyl-benzoic acid benzyl ester typically involves the reaction of 3-chlorosulfonylbenzoic acid with benzyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The product is then purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of automated systems also ensures consistency and reduces the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorosulfonyl-benzoic acid benzyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamides or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Derivatives such as benzyl 3-(alkylsulfonyl)benzoate or benzyl 3-(arylsulfonyl)benzoate.
Oxidation Reactions: Sulfonic acids and other oxidized derivatives.
Reduction Reactions: Sulfonamides and other reduced products.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chlorosulfonyl-benzoic acid benzyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of polymers and resins .
Biology: In biological research, this compound is used to modify proteins and peptides. It can be used to introduce sulfonyl groups into biomolecules, which can alter their properties and functions .
Medicine: It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of agrochemicals and pesticides .
Mecanismo De Acción
The mechanism of action of 3-Chlorosulfonyl-benzoic acid benzyl ester involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can react with nucleophiles, such as amino acids or nucleic acids, leading to the formation of covalent bonds. This interaction can alter the structure and function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Benzyl benzoate: Used as a solvent and in the treatment of scabies.
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 3-(chlorosulfonyl)benzoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Uniqueness: 3-Chlorosulfonyl-benzoic acid benzyl ester is unique due to its specific reactivity and the presence of the benzyl ester group. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .
Propiedades
Fórmula molecular |
C14H11ClO4S |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
benzyl 3-chlorosulfonylbenzoate |
InChI |
InChI=1S/C14H11ClO4S/c15-20(17,18)13-8-4-7-12(9-13)14(16)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
PUVFUCWEOGOQCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


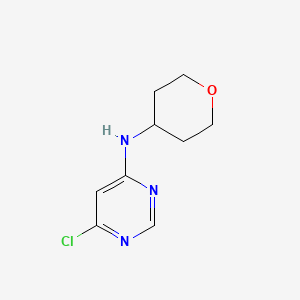

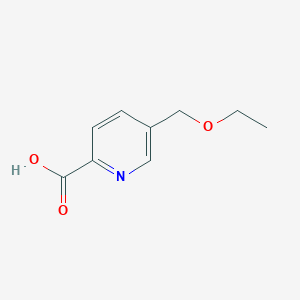
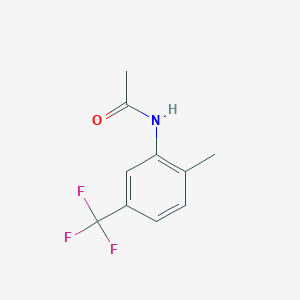

![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![5-Chloro-6-iodo-1H-benzo[d]imidazole](/img/structure/B8711038.png)

![Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B8711048.png)
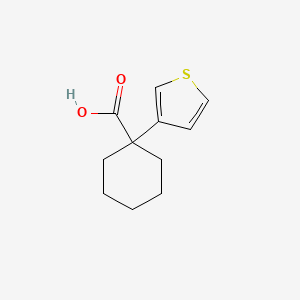
![Methyl 3-[[3-[4-[tert-butyl(dimethyl)silyl]oxy-1-piperidyl]naphthalene-1-carbonyl]amino]-2,4-dimethyl-benzoate](/img/structure/B8711058.png)
